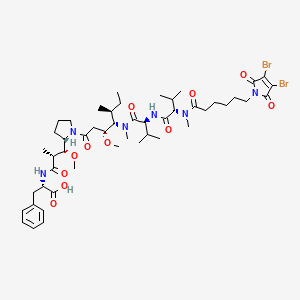

Dbm-mmaf

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

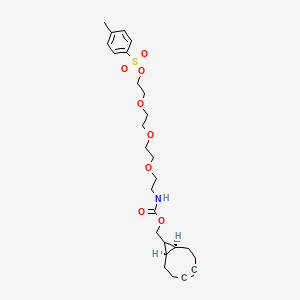

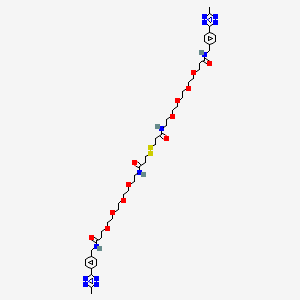

Dbm-mmaf: es un compuesto que combina un enlace de dibromomaleimida (Dbm) con monometil auristatina F (Mmaf), un potente agente antitubulínico. Este conjugado se utiliza principalmente en el desarrollo de conjugados de anticuerpo-fármaco (ADC), que son terapias contra el cáncer dirigidas diseñadas para administrar agentes citotóxicos directamente a las células cancerosas mientras se minimiza el daño a los tejidos sanos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Dbm-mmaf implica la conjugación del enlace Dbm a la molécula de Mmaf. El enlace Dbm se sintetiza típicamente tratando el anhídrido dibromomaléico con una amina, seguido de reflujo en ácido acético para inducir el cierre del anillo . La molécula de Mmaf se une entonces al enlace Dbm mediante química de clic sin cobre, lo que garantiza una alta eficiencia y homogeneidad en el producto final .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de sistemas automatizados de síntesis y purificación ayuda a mantener la coherencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Dbm-mmaf se somete a varios tipos de reacciones químicas, incluyendo:

Reacciones de sustitución: La parte de dibromomaleimida puede participar en reacciones de sustitución, donde los átomos de bromo son reemplazados por otros nucleófilos.

Hidrólisis: El conjugado puede sufrir hidrólisis, dando lugar a la formación de ácidos maleámicos.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles.

Hidrólisis: Típicamente ocurre bajo condiciones ácidas o básicas.

Principales productos formados

Reacciones de sustitución: Los principales productos son maleimidas sustituidas.

Hidrólisis: Los principales productos son ácidos maleámicos.

Aplicaciones Científicas De Investigación

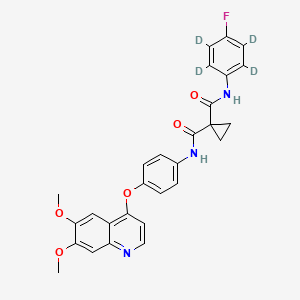

Química: Dbm-mmaf se utiliza en la síntesis de conjugados de anticuerpo-fármaco, que son herramientas valiosas en la biología química para la administración dirigida de fármacos .

Biología: En la investigación biológica, this compound se utiliza para estudiar los efectos de los agentes citotóxicos dirigidos sobre las células cancerosas. Ayuda a comprender los mecanismos de resistencia a los fármacos y el desarrollo de terapias contra el cáncer más eficaces .

Medicina: Los ADC basados en this compound se utilizan en ensayos clínicos para el tratamiento de varios cánceres, incluyendo el cáncer de mama y el mieloma múltiple. Estos conjugados han mostrado resultados prometedores en la reducción de la carga tumoral y la mejora de los resultados para los pacientes .

Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo y la producción de terapias contra el cáncer dirigidas. Su alta especificidad y potencia lo convierten en un componente valioso en la formulación de nuevos fármacos .

Mecanismo De Acción

Dbm-mmaf ejerce sus efectos dirigiéndose a células cancerosas específicas a través del componente de anticuerpo del ADC. Una vez unido a la célula cancerosa, el conjugado se internaliza y se libera el componente Mmaf. Mmaf interrumpe la polimerización de los microtúbulos, lo que lleva al arresto del ciclo celular y a la apoptosis . El enlace Dbm asegura una unión estable de Mmaf al anticuerpo, mejorando la eficacia general del ADC .

Comparación Con Compuestos Similares

Compuestos similares

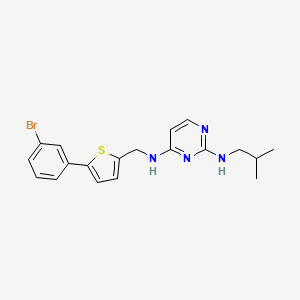

Monometil auristatina E (Mmae): Otro potente agente antitubulínico utilizado en ADC.

Maytansinoides: Una clase de agentes citotóxicos utilizados en ADC.

Singularidad de Dbm-mmaf: this compound ofrece varias ventajas sobre compuestos similares:

Propiedades

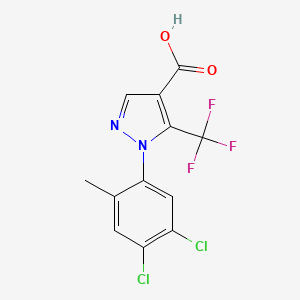

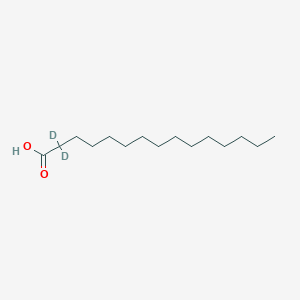

Fórmula molecular |

C49H74Br2N6O11 |

|---|---|

Peso molecular |

1083.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H74Br2N6O11/c1-12-30(6)42(35(67-10)27-37(59)56-25-19-22-34(56)43(68-11)31(7)44(60)52-33(49(65)66)26-32-20-15-13-16-21-32)55(9)48(64)40(28(2)3)53-45(61)41(29(4)5)54(8)36(58)23-17-14-18-24-57-46(62)38(50)39(51)47(57)63/h13,15-16,20-21,28-31,33-35,40-43H,12,14,17-19,22-27H2,1-11H3,(H,52,60)(H,53,61)(H,65,66)/t30-,31+,33-,34-,35+,40-,41-,42-,43+/m0/s1 |

Clave InChI |

GZSVYZUXQREYGL-ZHOZFWKKSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br |

SMILES canónico |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)